molecular formula C14H22N2O6S2 B13409342 Captopril-N-acetylcysteine Disulfide

Captopril-N-acetylcysteine Disulfide

Cat. No.: B13409342
M. Wt: 378.5 g/mol
InChI Key: GKTSZJWSDBILKT-MIMYLULJSA-N
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Description

Captopril-N-acetylcysteine Disulfide is a compound derived from the combination of captopril and N-acetylcysteine. Captopril is a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure . N-acetylcysteine is an antioxidant and mucolytic agent commonly used in clinical practice . The combination of these two compounds aims to harness the therapeutic benefits of both, potentially offering enhanced efficacy in treating cardiovascular and oxidative stress-related conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Captopril-N-acetylcysteine Disulfide typically involves the formation of a disulfide bond between the thiol groups of captopril and N-acetylcysteine. This can be achieved through oxidative coupling reactions. One common method involves the use of mild oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent . The reaction conditions are carefully controlled to prevent over-oxidation and to ensure the formation of the desired disulfide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Captopril-N-acetylcysteine Disulfide is unique in that it combines the ACE inhibitory effects of captopril with the antioxidant properties of N-acetylcysteine. This dual action offers potential advantages in treating conditions involving both cardiovascular dysfunction and oxidative stress .

Properties

Molecular Formula

C14H22N2O6S2

Molecular Weight

378.5 g/mol

IUPAC Name

(2S)-1-[(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H22N2O6S2/c1-8(12(18)16-5-3-4-11(16)14(21)22)6-23-24-7-10(13(19)20)15-9(2)17/h8,10-11H,3-7H2,1-2H3,(H,15,17)(H,19,20)(H,21,22)/t8-,10+,11+/m1/s1

InChI Key

GKTSZJWSDBILKT-MIMYLULJSA-N

Isomeric SMILES

C[C@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CC(CSSCC(C(=O)O)NC(=O)C)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

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